Benzyl-dimethyl-prop-2-enylazanium
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Overview
Description
Benzyl-dimethyl-prop-2-enylazanium is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a prop-2-enyl group attached to a nitrogen atom, forming a positively charged azanium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl-dimethyl-prop-2-enylazanium typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method is the reaction of benzyl chloride with dimethylamine and prop-2-enyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of catalysts, such as phase-transfer catalysts, can further enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Benzyl-dimethyl-prop-2-enylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or prop-2-enyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: this compound oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl or prop-2-enyl derivatives.
Scientific Research Applications
Benzyl-dimethyl-prop-2-enylazanium has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.
Industry: this compound is used in the production of surfactants, disinfectants, and antistatic agents due to its surface-active properties.
Mechanism of Action
The mechanism of action of benzyl-dimethyl-prop-2-enylazanium involves its interaction with cellular membranes and proteins. The positively charged azanium ion can bind to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This interaction can affect various cellular processes, including signal transduction and metabolic pathways.
Molecular Targets and Pathways:
Cell Membranes: The compound interacts with phospholipids and proteins in the cell membrane, affecting membrane fluidity and permeability.
Ion Channels: It can modulate the activity of ion channels, influencing ion transport and cellular signaling.
Comparison with Similar Compounds
Benzyl-dimethyl-prop-2-enylazanium can be compared with other quaternary ammonium compounds such as:
Tetraethylammonium: Known for its use as a potassium channel blocker.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium Bromide: Commonly used as a surfactant in various industrial applications.
Uniqueness: The unique combination of benzyl, dimethyl, and prop-2-enyl groups in this compound provides it with distinct physicochemical properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Properties
CAS No. |
22100-10-3 |
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Molecular Formula |
C12H18N+ |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
benzyl-dimethyl-prop-2-enylazanium |
InChI |
InChI=1S/C12H18N/c1-4-10-13(2,3)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3/q+1 |
InChI Key |
YVEJDOBFMBXLPV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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